molecular formula C9H11NO2 B1582668 4-Ethoxybenzamide CAS No. 55836-71-0

4-Ethoxybenzamide

Cat. No. B1582668
CAS RN: 55836-71-0
M. Wt: 165.19 g/mol
InChI Key: AZEIRPAUJXANCS-UHFFFAOYSA-N
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Description

4-Ethoxybenzamide belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring . It has a molecular formula of C9H11NO2 .


Synthesis Analysis

4-Ethoxybenzamide may be used in chemical synthesis studies . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives is reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid .


Molecular Structure Analysis

The molecular formula of 4-Ethoxybenzamide is C9H11NO2 . It has a molecular weight of 165.2 .

Scientific Research Applications

1. Carcinogenicity Studies

The carcinogenicity of 4-Ethoxybenzamide (also known as ethenzamide) was examined in a study with mice, revealing that it significantly enhances the development of hepatic cell tumors, particularly in male mice (Naito et al., 1986).

2. Pharmacokinetics Analysis

Research on the physiological pharmacokinetics of 4-Ethoxybenzamide was conducted to predict its concentrations in plasma and tissues. The study utilized in vitro data and physiological data to model the drug's behavior in the body (Lin et al., 1982).

3. Chemical Structure and Interactions

A study focused on the co-crystal solvate of 2-ethoxybenzamide with other compounds, analyzing its molecular assembly and hydrogen bonding. This research provides insights into the structural properties and interactions of 4-Ethoxybenzamide at the molecular level (Aitipamula et al., 2010).

4. Melanin Synthesis in Melanoma Cells

A study found that 2-Ethoxybenzamide significantly enhances melanin synthesis in B16F1 melanoma cells. This research suggests potential implications for the study of melanin synthesis mechanisms and related disorders (Sato et al., 2016).

5. Molecular Crystal Structure

An investigation into the crystal structure of 2-ethoxybenzamide revealed unique packing motifs and herringbone array patterns, contributing to the understanding of its solid-state chemistry (Pagola & Stephens, 2009).

6. Drug Metabolism Studies

Research on the in vitro and in vivo metabolism of ethoxybenzamide in rats focused on its oxidation process, providing essential data for understanding the drug's metabolism in the body (Lin et al., 1978).

7. Scintigraphy in Breast Cancer Detection

A study explored the use of a benzamide derivative in sigma receptor scintigraphy for visualizing primary breast tumors. This highlights a potential application of related benzamides in cancer diagnostics (Caveliers et al., 2002).

8. Molar Refraction and Polarizability Analysis

Research analyzed the molar refraction and polarizability of a benzamide derivative, contributing to the understanding of its chemical properties and interactions in solutions (Sawale et al., 2016).

9. Pharmacokinetic Computer Analysis

A study utilized a two-compartment model to analyze the disappearance of ethoxybenzamide from plasma, utilizing statistical and computational methods for pharmacokinetic analysis (Nogami et al., 1969).

Safety And Hazards

4-Ethoxybenzamide has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEIRPAUJXANCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204431
Record name p-Ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxybenzamide

CAS RN

55836-71-0, 27043-22-7
Record name 4-Ethoxybenzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Ethoxybenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-ethoxybenzamide
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Record name Ar-ethoxybenzamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
A Mohammed, C Nicholl, U Titsch… - Nuclear medicine and …, 1997 - Elsevier
The synthesis and radiolabeling of 27 new N-(alkylaminoalkyl)-4-methoxy-, 4-hydroxy-, and -4-aminobenzamides are described and evaluated in C57Bl/6 mice with subcutaneously …
Number of citations: 33 www.sciencedirect.com
CR Strauss, RW Trainor - Organic preparations and procedures …, 1995 - Taylor & Francis
… 5% 4-ethoxybenzamide. f ) Reactions conducted at 180"/5 min and 185"/10 min contained cu. 70% and 40% lc respectively. …
Number of citations: 12 www.tandfonline.com
MC TsenE, MJ Tsai, KC Wen - Journal of Food and Drug …, 1997 - search.proquest.com
A traditional Chinese medicine, which was brought by a consumer for treating heart disease and uricosuria, was obtained and tested the illegal adulteration with chemical drugs. In the …
Number of citations: 2 search.proquest.com
T KIMURA, K KIM, H SEZAKI - Journal of Pharmacobio-Dynamics, 1981 - jstage.jst.go.jp
Effect of taurine on drug absorption from the rat gastrointestinal tract was investigated by using in situ loop method for the stomach and in situ recirculation method for the small or large …
Number of citations: 25 www.jstage.jst.go.jp
Y Mao, W Zhu, X Kong, Z Wang, H Xie, J Ding… - Bioorganic & medicinal …, 2013 - Elsevier
… We hope the 6-methylpyrimidine scaffold, the 3-cyano-6-methylpyridine scaffold, or even the simple 5-amido-4-ethoxybenzamide structure can mimic the function of the classic …
Number of citations: 34 www.sciencedirect.com
YP Chen, W Poy, CY Shaw… - Journal of Food and Drug …, 1999 - lawdata.com.tw
A simple, rapid and reliable high performance liquid chromatographic method for simul-taneous determination of compounds typically found in complex cold medicines (ie aceta-…
Number of citations: 14 lawdata.com.tw
JAF Gardner, RY Moir… - Canadian Journal of …, 1948 - cdnsciencepub.com
… A partial hydrolysis of the nitrile resultcd in a 96/6 f ield of 3-methoxl--4-ethoxybenzamide, which n-relted sharply at 186o C. aftcr recrystallization from 50/6 aqueous alcohol. A hot …
Number of citations: 5 cdnsciencepub.com
S Förtsch, A Vogt, P Bäuerle - Journal of Physical Organic …, 2017 - Wiley Online Library
Various alternative methods for the synthesis of 4H‐dithieno[3,2‐b:2′,3′‐d]pyrrole (DTP) starting from commercially available bromothiophene precursors are presented. Crucial …
Number of citations: 27 onlinelibrary.wiley.com
CG Jørgensen, B Frølund, J Kehler… - ChemMedChem, 2011 - Wiley Online Library
… The ethyleneamine (2 r) and methylene carboxylic acid (2 t) were synthesised by nickel boride reduction followed by acidic treatment of N-(cyanomethyl)-4-ethoxybenzamide (2 p) and …
KI Harada, K Masuda, M Suzuki, H Oka… - Organic mass …, 1993 - Wiley Online Library
In the fast atom bombardment mass spectra of tetracyclines, ammonia elimination fragment ions, [M + H – NH 3 ] + and [M + H – NH 3 – H 2 O] + , appeared with considerable …

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